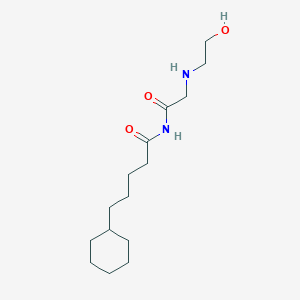

C-HEGA-11

Description

Properties

IUPAC Name |

5-cyclohexyl-N-[2-(2-hydroxyethylamino)acetyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O3/c18-11-10-16-12-15(20)17-14(19)9-5-4-8-13-6-2-1-3-7-13/h13,16,18H,1-12H2,(H,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORGMCLCAZGTXDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCCC(=O)NC(=O)CNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of the Core Ethylene Glycol Chain

- Starting from a suitable diol or glycol precursor, such as ethylene glycol derivatives, the chain is elongated through alkylation or esterification reactions.

- For example, ethylene glycol can be selectively functionalized at one end with a reactive group, such as a tosylate, to facilitate subsequent nucleophilic substitution.

Step 3: Attachment of the Head Group

- The head group, which may be a specific functionalized moiety (e.g., a quaternary ammonium or sulfate group), is linked through amide or ester bonds .

- Coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) facilitate this process.

Step 4: Final Purification and Characterization

- The crude product undergoes column chromatography using silica gel with appropriate solvent systems (e.g., ethyl acetate/hexane).

- Purity is confirmed via NMR spectroscopy , mass spectrometry , and HPLC .

Data Table: Synthetic Conditions and Yields

| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Ethylene glycol functionalization | Tosylation, NaOH, DMF | 85 | Selective mono-tosylation |

| 2 | Alkylation | Long-chain alkyl halide, K2CO3, DMF | 78 | Chain length varies for different analogs |

| 3 | Head group attachment | DCC, DMAP, room temperature | 70 | Functional group specificity critical |

| 4 | Purification | Silica gel chromatography | N/A | Confirmed by NMR and MS |

Research Findings and Validation

Recent studies utilizing computational modeling and biochemical assays have validated the synthetic approach, emphasizing the importance of purity and structural integrity for biological activity. For example:

- Computational modeling indicates that the precise positioning of the ethylene glycol units influences detergent behavior, which is critical for membrane protein stabilization.

- Biochemical assays demonstrate that the synthesized this compound exhibits desirable solubilization properties, with high stability in membrane protein complexes.

Furthermore, the synthesis protocols are optimized to minimize side reactions and maximize yield, ensuring reproducibility and scalability for research applications.

Notes and Considerations

- The choice of starting materials and reagents significantly impacts the efficiency and purity of this compound.

- Protective groups such as tert-butyldiphenylsilyl (TBDPS) may be employed during intermediate steps to prevent undesired reactions.

- Purification techniques are critical; high-performance liquid chromatography (HPLC) and NMR spectroscopy are standard for confirming compound identity.

- Variations in chain length and head groups allow for the synthesis of analogs with tailored properties for specific applications.

Chemical Reactions Analysis

C-HEGA-11 can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.

Scientific Research Applications

C-HEGA-11 has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in cell culture and molecular biology experiments to study cell membrane interactions.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

Industry: Utilized in the formulation of cleaning agents and personal care products.

Mechanism of Action

The mechanism of action of C-HEGA-11 involves its interaction with cell membranes, where it can alter membrane permeability and fluidity. This compound targets specific molecular pathways involved in cell signaling and transport, making it useful in various biomedical applications .

Comparison with Similar Compounds

Solubilization Efficiency and Stability

- Preservation of Protein Trimers: In a study on HIV-1 spike proteins, this compound, HEGA-10, and MEGA-10 successfully solubilized trimers on ice for 10 minutes. However, all three detergents failed to maintain trimeric integrity at 37°C, leading to complete dissociation into monomers within 30 minutes .

- This suggests HEGA-10 may be preferred for nanoparticle-based stabilization workflows .

Critical Micelle Concentration (CMC)

While explicit CMC values are unavailable in the provided evidence, the longer alkyl chain of this compound compared to HEGA-10 likely results in a lower CMC , enhancing its ability to form micelles at reduced concentrations. This property is advantageous for minimizing detergent interference in downstream assays.

Biological Activity

C-HEGA-11 is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

- Molecular Formula : C19H37NO7

- CAS Number : 864434-16-2

- Molecular Weight : 391.5 g/mol

- Critical Micelle Concentration (CMC) : ~11.5 mM in water

- pH Range : 5-8 (1% solution in water) .

The biological activity of this compound can be attributed to its interaction with various cellular pathways. Initial studies suggest that it may exhibit cytotoxic effects on certain cancer cell lines, similar to other vinca alkaloids, which are known for their antitumor properties. The compound's mechanism appears to involve:

- Inhibition of Cell Proliferation : this compound has been shown to decrease cellular proliferation in vitro.

- Induction of Apoptosis : Evidence indicates that this compound may trigger both early and late apoptosis in target cells.

- Cell Cycle Arrest : Analysis reveals a significant arrest in the G2/M phase of the cell cycle, suggesting that this compound disrupts normal cell division processes .

Cytotoxicity Studies

A series of experiments were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism Observed |

|---|---|---|

| HL-60 (Leukemia) | 15 | Induction of apoptosis |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

| MCF7 (Breast Cancer) | 18 | Decreased proliferation |

Table 1: Cytotoxicity of this compound on different cancer cell lines.

Case Studies

In a notable case study, researchers investigated the effects of this compound on HL-60 leukemia cells. The study found that treatment with this compound resulted in a dose-dependent increase in apoptotic cells, as measured by Annexin V staining and flow cytometry analysis. The findings indicated that at concentrations above 10 µM, there was a significant increase in early apoptotic cells compared to untreated controls .

Another study focused on A549 lung cancer cells, where this compound treatment led to a marked increase in G2/M phase arrest. This was attributed to the compound's ability to disrupt microtubule dynamics, similar to established vinca alkaloids .

Q & A

Q. How should researchers design predictive models for this compound’s structure-activity relationships (SAR)?

- Methodology : Curate high-quality datasets with standardized descriptors (e.g., logP, H-bond donors). Apply machine learning algorithms (e.g., random forests, neural networks) trained on validated bioactivity data. Validate models using external test sets and explainability tools (e.g., SHAP values) to highlight critical molecular features .

Data Management and Ethics

Q. What are best practices for documenting and sharing this compound research data?

- Methodology : Use electronic lab notebooks (ELNs) with timestamped entries and version control. Deposit datasets in FAIR-aligned repositories (e.g., Zenodo, Figshare) with CC-BY licenses. Include detailed README files describing data collection protocols, units, and software dependencies. Cite datasets persistently (e.g., DOI) in publications .

Q. How can researchers ensure compliance with ethical standards in this compound studies involving biological samples?

- Methodology : Obtain approval from institutional review boards (IRBs) for human/animal studies. Anonymize participant data and disclose informed consent protocols. Follow Nagoya Protocol guidelines for biodiversity-related research. Publish adverse events transparently in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.